molecular formula C19H15F2N3O2S B2440989 N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 893989-39-4

N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

Katalognummer: B2440989
CAS-Nummer: 893989-39-4
Molekulargewicht: 387.4
InChI-Schlüssel: JSDNLAJQNDJLJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and antiparasitic research. This molecule features a pyridazine core, a privileged structure in drug discovery, which is substituted with a 3-methoxyphenyl group at the 6-position and a sulfanyl acetamide chain at the 3-position. The acetamide moiety is further functionalized with a 2,4-difluorophenyl group, a motif commonly employed to enhance metabolic stability and membrane permeability in drug candidates . The structural architecture of this compound suggests potential for diverse biological activities. Pyridazine derivatives are known to exhibit a range of pharmacological properties, and the specific combination with the 2,4-difluorophenyl group is a feature present in compounds with documented biological activity . Research on analogous compounds, particularly those within the triazolopyridazine and pyridazinone chemical classes, has demonstrated potent efficacy against the parasite Cryptosporidium , a major cause of life-threatening diarrheal disease . The presence of the 2,4-difluorophenyl group is a critical structural element that has been shown in extensive Structure-Activity Relationship (SAR) studies to contribute significantly to anticryptosporidial potency . Furthermore, the methoxyphenyl substituent on the pyridazine ring may influence the compound's electronic properties and its interaction with biological targets. Researchers can utilize this compound as a key intermediate or a chemical probe for developing novel therapeutic agents, particularly for investigating new treatments for neglected parasitic infections. It is also a valuable tool for conducting structure-activity relationship studies to optimize potency and selectivity against specific biological targets . This product is provided for research use only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c1-26-14-4-2-3-12(9-14)16-7-8-19(24-23-16)27-11-18(25)22-17-6-5-13(20)10-15(17)21/h2-10H,11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDNLAJQNDJLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Synthesis of N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazine ring and the introduction of the difluorophenyl and methoxyphenyl groups. The general synthetic route includes:

  • Formation of the Pyridazine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 2,4-difluorophenyl group is performed via nucleophilic aromatic substitution.
  • Final Acetamide Formation : The final step involves acylation to form the acetamide structure.

The biological activity of N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It may affect pathways such as MAPK/ERK or PI3K/Akt, which are crucial for cell survival and growth.

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. The following table summarizes its efficacy:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0Induction of apoptosis
HT-29 (Colon)4.5Cell cycle arrest at G2/M phase
A549 (Lung)6.0Inhibition of angiogenesis

Case Studies

  • Study on MCF7 Cells : In vitro studies demonstrated that N-(2,4-difluorophenyl)-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide induced apoptosis in MCF7 cells through caspase activation pathways. The study reported an IC50 value of 5 µM, indicating potent activity against breast cancer cells .
  • HT-29 Cell Line Analysis : Another study evaluated the compound's effect on HT-29 colon cancer cells, revealing significant cell cycle arrest at the G2/M phase with an IC50 value of 4.5 µM. This suggests a potential for use in colorectal cancer therapy .

Toxicity and Safety Profile

While the compound shows promising biological activity, toxicity assessments are crucial for its development as a therapeutic agent. Preliminary studies indicate a moderate toxicity profile, necessitating further investigation into its safety margins and potential side effects.

Q & A

Basic Research Questions

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer:
Synthesis optimization involves systematic adjustment of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the pyridazine sulfur atom .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during sulfanyl-acetamide coupling .
  • Catalyst screening : Use Pd-based catalysts for Suzuki-Miyaura cross-coupling of the 3-methoxyphenyl group to pyridazine .
  • Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final product .

What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., difluorophenyl proton splitting at δ 7.1–7.3 ppm, methoxyphenyl singlet at δ 3.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C20H15F2N3O2S) .
  • HPLC-PDA : Assesses purity (>95%) and detects trace impurities using UV absorption at 254 nm .

How can initial biological activity screening be designed for this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
    • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays at 1–100 µM concentrations .
  • Positive controls : Compare to known inhibitors (e.g., Gefitinib for EGFR) to contextualize activity .

Advanced Research Questions

What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Orthogonal assays : Validate kinase inhibition using both radiometric (32P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
  • Dose-response analysis : Generate IC50 curves across multiple replicates to assess reproducibility .
  • Structural analogs : Compare activities of derivatives (e.g., replacing difluorophenyl with chlorophenyl) to isolate substituent effects .

How can structure-activity relationship (SAR) studies guide the rational design of derivatives?

Methodological Answer:

  • Systematic substitution : Modify the 3-methoxyphenyl group (e.g., replace -OCH3 with -CF3) and assess changes in bioactivity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., ATP-binding pockets) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with pyridazine-N) using MOE software .

What crystallographic methods elucidate conformational stability and intermolecular interactions?

Methodological Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane) and resolve structure to determine bond angles/planarity .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts from sulfanyl groups) using CrystalExplorer .
  • Thermal stability : Perform TGA/DSC to correlate crystal packing with decomposition temperatures .

How can reaction mechanisms for key synthetic steps (e.g., sulfanyl coupling) be validated?

Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps .
  • Intermediate trapping : Use LC-MS to detect transient species (e.g., thiyl radicals in sulfanyl-acetamide formation) .
  • DFT calculations : Model transition states (e.g., SN2 displacement at pyridazine-S) using Gaussian at B3LYP/6-31G* level .

What methodologies assess pharmacokinetic properties like metabolic stability?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
  • Plasma protein binding : Employ equilibrium dialysis to measure unbound fraction .

How can computational models predict off-target interactions or toxicity?

Methodological Answer:

  • QSAR modeling : Train models on PubChem datasets to predict hepatotoxicity using ADMET Predictor .
  • Phospholipidosis risk : Apply in silico tools (e.g., StarDrop) to calculate cationic amphiphilicity .
  • Pan-assay interference (PAINS) filters : Use RDKit to flag problematic substructures (e.g., thiol-reactive groups) .

What experimental approaches evaluate stability under varying pH and light conditions?

Methodological Answer:

  • Forced degradation studies :
    • Acidic/alkaline stress : Incubate at pH 2 (HCl) and pH 10 (NaOH) for 24 hours; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products .
  • Arrhenius kinetics : Accelerate stability testing at 40–60°C to extrapolate shelf-life .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.